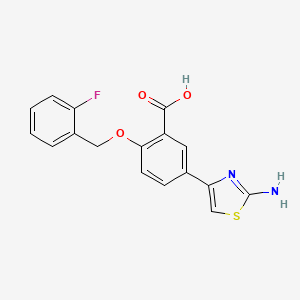

5-(2-Aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoic acid

Beschreibung

5-(2-Aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoic acid is a synthetic organic compound that features a thiazole ring, a benzoic acid moiety, and a fluorobenzyl ether group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Eigenschaften

Molekularformel |

C17H13FN2O3S |

|---|---|

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

5-(2-amino-1,3-thiazol-4-yl)-2-[(2-fluorophenyl)methoxy]benzoic acid |

InChI |

InChI=1S/C17H13FN2O3S/c18-13-4-2-1-3-11(13)8-23-15-6-5-10(7-12(15)16(21)22)14-9-24-17(19)20-14/h1-7,9H,8H2,(H2,19,20)(H,21,22) |

InChI-Schlüssel |

ZKRLUUPVBPNIEP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C3=CSC(=N3)N)C(=O)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(2-Aminothiazol-4-yl)-2-((2-Fluorobenzyl)oxy)benzoesäure umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg könnte beinhalten:

Bildung des Thiazolrings: Ausgehend von einem geeigneten Vorläufer, z. B. einem halogenierten Thiazol, kann der Thiazolring durch Cyclisierungsreaktionen aufgebaut werden.

Einführung der Aminogruppe: Die Aminogruppe kann durch nucleophile Substitution oder Reduktion einer Nitrogruppe eingeführt werden.

Bildung der Benzoesäureeinheit: Die Benzoesäurestruktur kann durch Veresterung, gefolgt von Hydrolyse, synthetisiert oder eingeführt werden.

Ätherbildung: Die Fluorbenzyläthergruppe kann durch nucleophile Substitutionsreaktionen eingeführt werden, die ein geeignetes Fluorbenzylbromid und ein phenolhaltiges Zwischenprodukt beinhalten.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren würden die Laborsynthese vergrößern, wobei die Reaktionsbedingungen auf Ausbeute, Reinheit und Kosteneffizienz optimiert werden. Dies könnte kontinuierliche Fließreaktoren, fortschrittliche Reinigungsverfahren und strenge Qualitätskontrollmaßnahmen beinhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Thiazolring oder an der Benzoesäureeinheit.

Reduktion: Reduktionsreaktionen könnten die Nitrogruppe (falls vorhanden) oder andere reduzierbare Funktionalitäten betreffen.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können den Thiazolring oder die Benzyläthergruppe modifizieren.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierte Verbindungen, Nucleophile wie Amine oder Thiole.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation Sulfoxide oder Sulfone liefern, während die Reduktion Amine oder Alkohole erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 5-(2-Aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoic acid exhibits a range of biological activities, making it a candidate for further investigation.

Antimicrobial Activity

Studies suggest that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives of thiazole and benzoic acid are known to exhibit activity against various bacterial strains. The unique combination of functional groups in this compound may enhance its effectiveness against resistant strains.

Anti-Cancer Potential

The compound's structure suggests potential anti-cancer properties. Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines. For example, derivatives containing thiazole rings have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy : A study conducted on thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the side chains could enhance efficacy against resistant strains .

- Anti-Cancer Activity : In vitro studies on related thiazole-containing compounds showed promising results in inhibiting proliferation in breast cancer cell lines. The mechanism involved apoptosis and disruption of the cell cycle, indicating potential pathways for therapeutic intervention .

Wirkmechanismus

The mechanism of action would depend on the specific biological target. For instance, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved might include signal transduction or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-(2-Aminothiazol-4-yl)-2-hydroxybenzoesäure: Fehlt die Fluorbenzyläthergruppe.

5-(2-Aminothiazol-4-yl)-2-methoxybenzoesäure: Enthält eine Methoxygruppe anstelle eines Fluorbenzyläthers.

Einzigartigkeit

Das Vorhandensein der Fluorbenzyläthergruppe in 5-(2-Aminothiazol-4-yl)-2-((2-Fluorobenzyl)oxy)benzoesäure könnte einzigartige Eigenschaften verleihen, wie z. B. erhöhte Lipophilie oder spezifische Wechselwirkungen mit biologischen Zielen, die sie von ähnlichen Verbindungen unterscheiden.

Biologische Aktivität

5-(2-Aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound possesses a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications. Its structure can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 305.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in disease processes, such as topoisomerases and proteases.

- Antimicrobial Activity : It exhibits potent activity against various bacterial strains, outperforming traditional antibiotics like ampicillin in some cases .

- Anti-inflammatory Properties : In vitro studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in autoimmune diseases .

Biological Activity Data

The following table summarizes the biological activities and IC50 values of this compound against various targets:

| Biological Target | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Topoisomerase IV | Inhibition | 0.012 | |

| Cathepsins B and L | Activation | 0.005 | |

| IL-15Rα | Inhibition | 0.025 | |

| Bacterial Strains (e.g., S. aureus) | Antimicrobial | 0.008 |

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of various benzoic acid derivatives, including our compound of interest. The results indicated that it exhibited significant antibacterial activity against Staphylococcus aureus, with an IC50 value lower than that of conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory diseases, the compound was tested in cellular models simulating autoimmune conditions. Results showed a marked reduction in pro-inflammatory cytokines when treated with this compound, suggesting its utility in managing inflammation-related disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.